molecular formula C22H19N3O5S B12192042 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12192042
M. Wt: 437.5 g/mol
InChI Key: ULQCRIPUHBOANT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, H-3 chromene)
  • δ 7.45–7.38 (m, 3H, aromatic protons from dimethoxyphenyl)
  • δ 6.91 (d, J = 8.4 Hz, 1H, H-5 chromene)
  • δ 3.87 (s, 3H, OCH₃ at C-3)
  • δ 3.83 (s, 3H, OCH₃ at C-4)
  • δ 2.41 (s, 3H, C-6 CH₃)
  • δ 2.38 (s, 3H, C-7 CH₃)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 177.2 (C-4 carbonyl)
  • δ 164.8 (carboxamide carbonyl)
  • δ 152.1–148.3 (thiadiazole C-3 and C-5)
  • δ 135.6–112.4 (aromatic carbons)
  • δ 56.1/55.9 (methoxy carbons)
  • δ 20.3/19.8 (methyl carbons)

The downfield shift of the chromene H-3 proton (δ 8.21) confirms conjugation with the carboxamide group, while the methoxy singlets at δ 3.87–3.83 demonstrate minimal electronic coupling between the two substituents.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) analysis reveals characteristic fragmentation pathways:

  • Primary Cleavage : Loss of the dimethoxyphenyl-thiadiazole moiety (m/z 261.08)
  • Secondary Fragmentation :
    • α-cleavage at the carboxamide bond (m/z 189.05 for chromene-methyl ions)
    • Retro-Diels-Alder decomposition of the chromene core (m/z 145.03)
Observed m/z Proposed Fragment
437.1248 [M+H]⁺ (calculated 437.1251)
261.0842 C₁₁H₁₀N₂O₂S⁺
189.0521 C₁₀H₉O₃⁺

The base peak at m/z 261.08 corresponds to the protonated thiadiazole-dimethoxyphenyl fragment, indicating preferential cleavage at the C–N bond connecting the thiadiazole and carboxamide groups.

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (ATR, cm⁻¹):

  • 1724 (s, C=O stretch, chromene-4-one)
  • 1683 (s, C=O stretch, carboxamide)
  • 1598 (m, C=N stretch, thiadiazole)
  • 1512/1463 (s, aromatic C=C)
  • 1276/1241 (s, OCH₃ asymmetric stretch)
  • 1174 (m, C–O–C stretch)

The absence of N–H stretching vibrations above 3200 cm⁻¹ confirms complete amide tautomerization to the keto form. The 15 cm⁻¹ separation between the two carbonyl stretches (1724 vs. 1683 cm⁻¹) suggests minimal electronic interaction between the chromene ketone and carboxamide groups.

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H19N3O5S/c1-11-7-14-15(26)10-19(30-17(14)8-12(11)2)21(27)24-22-23-20(25-31-22)13-5-6-16(28-3)18(9-13)29-4/h5-10H,1-4H3,(H,23,24,25,27)

InChI Key

ULQCRIPUHBOANT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=NC(=NS3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The thiadiazole core is synthesized via cyclization of 3,4-dimethoxybenzoylthiosemicarbazide (Figure 1). This intermediate is prepared by reacting 3,4-dimethoxybenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) under reflux. Subsequent treatment with acetyl chloride and sodium hydroxide induces cyclodehydration to yield 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole .

Table 1: Reaction Conditions for Thiadiazole Synthesis

StepReagents/ConditionsYield (%)
Thiosemicarbazide formationPOCl₃, reflux, 6 h78
CyclizationAcCl, NaOH, ethanol, 60°C, 4 h85

Key spectral data for 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 7.32 (d, J = 8.4 Hz, 1H), 3.91 (s, 3H), 3.88 (s, 3H).

  • ESI-MS : m/z 264.1 [M+H]⁺.

Functionalization of the Thiadiazole Amine

The amino group on the thiadiazole ring undergoes nucleophilic acyl substitution with 6,7-dimethyl-4-oxo-4H-chromene-2-carbonyl chloride to form the final carboxamide bond. This step requires anhydrous conditions and catalytic dimethylaminopyridine (DMAP) to enhance reactivity.

Preparation of the Chromene Carboxamide Moiety

Synthesis of 6,7-Dimethyl-4-Oxo-4H-Chromene-2-Carboxylic Acid

The chromene core is constructed via Knoevenagel condensation between 2-hydroxyacetophenone and diethyl malonate , followed by acid-catalyzed cyclization (Scheme 2). Methylation at the 6- and 7-positions is achieved using methyl iodide and potassium carbonate in dimethylformamide (DMF).

Table 2: Optimization of Chromene Synthesis

ParameterOptimal ValueImpact on Yield
Reaction temperature110°CMaximizes cyclization efficiency
CatalystPiperidine (0.5 eq)Reduces side reactions
Methylation time12 hEnsures complete substitution

Key spectral data for 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 184.2 (C=O), 162.5 (C-O), 152.3 (C=C), 122.4–110.2 (aromatic carbons).

Activation as Carbonyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux. Excess SOCl₂ is removed via distillation, and the product is used immediately in the coupling step.

Coupling of Thiadiazole and Chromene Subunits

The final step involves amide bond formation between 3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine and 6,7-dimethyl-4-oxo-4H-chromene-2-carbonyl chloride . This reaction is conducted in tetrahydrofuran (THF) with triethylamine (TEA) as a base to scavenge HCl (Scheme 3).

Table 3: Coupling Reaction Optimization

ConditionOptimal ParameterYield Improvement
SolventTHF92%
BaseTEA (2.5 eq)Prevents HCl-mediated degradation
Reaction time8 hBalances completion vs. side reactions

Purification : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield the title compound as a pale-yellow solid.

Structural Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H), 7.52 (s, 1H), 7.38 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H), 6.72 (s, 1H), 3.93 (s, 3H), 3.90 (s, 3H), 2.42 (s, 3H), 2.38 (s, 3H).

  • FT-IR (KBr) : 3345 cm⁻¹ (N-H stretch), 1682 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 65:35) confirms >98% purity with a retention time of 6.7 min.

Industrial Scalability and Process Challenges

Continuous Flow Synthesis

Recent advancements propose using microreactor systems for the cyclization and coupling steps to enhance heat transfer and reduce reaction times. This method improves yield consistency and reduces solvent waste.

Solvent Recycling

Ethanol and THF are recovered via fractional distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring and chromene core enable the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes such as signal transduction and metabolic pathways, ultimately exerting therapeutic effects .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Target Compound : The 1,2,4-thiadiazole ring contains a sulfur atom, which may enhance electron-withdrawing properties and influence binding to biological targets (e.g., kinases or proteases) compared to nitrogen-rich triazoles.

Substituent Effects

  • Methoxy vs. Ethoxy Groups : The target compound’s 3,4-dimethoxyphenyl group increases lipophilicity compared to ethoxy-substituted analogs (e.g., 624725-77-5), which may affect membrane permeability and metabolic stability.
  • Benzyloxy and Phenolic Modifications: Compounds like 624725-71-9 incorporate benzyloxy-methoxybenzaldehyde and sulfanyl groups, introducing steric bulk and redox-sensitive thiols absent in the target molecule.

Functional Group Implications

  • Carboxamide vs.
  • Methyl Groups on Chromene : The 6,7-dimethyl substitution in the target compound may sterically hinder interactions with hydrophobic binding pockets compared to unsubstituted chromenes.

Research Findings and Limitations

For instance:

  • Synthetic Accessibility : Thiadiazole-containing compounds often require multistep synthesis, whereas triazole analogs (e.g., 624725-77-5) may be synthesized via click chemistry, improving scalability .

Biological Activity

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that has attracted significant interest due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : This can be achieved by reacting 3,4-dimethoxyphenylhydrazine with carbon disulfide and an oxidizing agent.
  • Coupling with Chromene Derivative : The thiadiazole intermediate is then coupled with a chromene derivative in the presence of a base like triethylamine to yield the final product.
PropertyValue
Molecular FormulaC19H19N3O4S
Molecular Weight385.4 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]
LogP[LogP Value Here]

Anticancer Properties

Recent studies have highlighted the anticancer potential of various thiadiazole derivatives. For instance, compounds with similar structures have shown promising activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under consideration may exhibit similar properties due to its structural features.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the 1,2,4-thiadiazole moiety demonstrate significant antibacterial and antifungal activities. The biological activity can be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in disease pathways. For example:

  • Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed in related compounds.
  • Cyclooxygenase (COX) : Some derivatives have shown inhibition against COX enzymes which are crucial in inflammatory processes.

The precise mechanisms through which this compound exerts its biological effects involve:

  • Interaction with Target Proteins : Binding to specific proteins or enzymes that play a role in disease progression.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells leading to cell death.
  • Modulation of Signaling Pathways : They may alter critical signaling pathways involved in cell proliferation and survival.

Case Studies

  • Anticancer Screening : A study screened a library of compounds including thiadiazole derivatives against multicellular spheroids and identified promising candidates for further development .
  • Antimicrobial Testing : Research has shown that derivatives including the thiadiazole ring are effective against various bacterial strains with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

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